Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-nitropyridin-2-yl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-8(12)6-18(15,16)9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFXFKYEFMJPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate typically involves the reaction of 3-nitropyridine-2-sulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine, which act as catalysts and help in the formation of the sulfonyl ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of ethyl [(3-aminopyridin-2-yl)sulfonyl]acetate.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used, such as ethyl [(3-alkylaminopyridin-2-yl)sulfonyl]acetate.
Scientific Research Applications
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Structural Comparisons
- Sulfonyl vs. Ester Linkage: The target compound’s sulfonyl group (-SO₂-) distinguishes it from non-sulfonyl analogs like Ethyl 2-(3-nitropyridin-2-yl)acetate, which has a direct ester linkage.
- Nitro Positioning : Compounds like Diethyl 2-(5-nitropyridin-2-yl)malonate feature a nitro group at the 5-position of the pyridine ring, altering electronic effects compared to the target compound’s 3-nitro substitution.
- Heterocyclic Modifications: Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate incorporates a thiazole ring, expanding its application scope in drug discovery .
Biological Activity
Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈N₂O₄S
- Molecular Weight : 232.23 g/mol
- IUPAC Name : Ethyl 2-(3-nitropyridin-2-ylsulfonyl)acetate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The nitro group and sulfonyl moiety are critical for its reactivity and interaction with proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
- Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation.
Anticancer Properties
Recent studies have indicated that this compound possesses anticancer properties.
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Inhibition of cell proliferation |
| HT-29 | 25 | Modulation of signaling pathways |
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory effects in vitro.
- Inflammatory Models : Inhibition of cytokine production was observed in LPS-stimulated macrophages.
- Cytokine Levels : A significant reduction in TNF-alpha and IL-6 levels was recorded at concentrations above 5 µM.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of MCF-7 cells by inducing apoptosis through the activation of caspase pathways .
- Inflammation Model : Research conducted on murine macrophages showed that treatment with the compound resulted in a dose-dependent decrease in pro-inflammatory cytokines, highlighting its potential for therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
